molecular formula C10H7F5O2 B14313779 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- CAS No. 116020-01-0

2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)-

Cat. No.: B14313779
CAS No.: 116020-01-0
M. Wt: 254.15 g/mol
InChI Key: GAMSRTZMGQLDAS-UHFFFAOYSA-N
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Description

2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features, including the presence of both difluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- typically involves the fluorination of styrene derivatives. A reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex is used to achieve the desired difluoroethylation . Catalytic conditions using 4-iodotoluene as a catalyst and m-CPBA as a terminal oxidant are also possible .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable fluorination techniques and the availability of reagents like PhI(OCOCF3)2 suggest that large-scale synthesis could be feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound for studying molecular pathways and developing targeted therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluorotridecane
  • 2,2-Dimethylfluoropropane
  • 2-Ethyl-1-fluorobutane

Uniqueness

Compared to these similar compounds, 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

CAS No.

116020-01-0

Molecular Formula

C10H7F5O2

Molecular Weight

254.15 g/mol

IUPAC Name

3,3-difluoro-4-phenyl-2-(trifluoromethyl)oxetan-2-ol

InChI

InChI=1S/C10H7F5O2/c11-8(12)7(6-4-2-1-3-5-6)17-9(8,16)10(13,14)15/h1-5,7,16H

InChI Key

GAMSRTZMGQLDAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(O2)(C(F)(F)F)O)(F)F

Origin of Product

United States

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